(3,4-Dichlorophenyl)methanesulfonyl chloride
Overview
Description
(3,4-Dichlorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C(_7)H(_5)Cl(_3)O(_2)S. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions and a methanesulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methanesulfonyl chloride typically involves the chlorination of (3,4-Dichlorophenyl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl(_2)) as the chlorinating agent. The general reaction conditions include:
Reactants: (3,4-Dichlorophenyl)methanesulfonic acid and thionyl chloride.
Solvent: An inert solvent such as dichloromethane or chloroform.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Duration: The reaction time can vary but typically ranges from a few hours to overnight.
The reaction proceeds as follows:
(3,4-Dichlorophenyl)methanesulfonic acid+SOCl2→(3,4-Dichlorophenyl)methanesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (3,4-Dichlorophenyl)methanesulfonic acid.
Reduction: It can be reduced to (3,4-Dichlorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in an aprotic solvent like acetonitrile or dichloromethane, with the nucleophile added in excess.
Hydrolysis: Conducted in aqueous media, often under acidic or basic conditions to facilitate the reaction.
Reduction: Performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a strong reducing agent.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
(3,4-Dichlorophenyl)methanesulfonic acid: Formed from hydrolysis.
Scientific Research Applications
(3,4-Dichlorophenyl)methanesulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide-based drugs.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, especially those targeting bacterial infections due to its ability to form sulfonamide structures.
Industry: Applied in the production of agrochemicals and dyes, where its reactivity is harnessed to introduce sulfonyl chloride groups into various compounds.
Mechanism of Action
The mechanism by which (3,4-Dichlorophenyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methanesulfonyl chloride
- (3,5-Dichlorophenyl)methanesulfonyl chloride
- (4-Methylphenyl)methanesulfonyl chloride
Uniqueness
(3,4-Dichlorophenyl)methanesulfonyl chloride is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to other sulfonyl chlorides, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3,4-dichlorophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGYFAFCNDLEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383267 | |
Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85952-30-3 | |
Record name | 3,4-Dichlorophenylmethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85952-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dichlorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.